![molecular formula C11H13N3OS2 B2558720 2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 33548-43-5](/img/structure/B2558720.png)
2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Pyrido[2,3-d]pyrimidines, including derivatives like “2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine,” have shown potential as anticancer agents . They have been studied for their ability to inhibit various cancer targets such as tyrosine kinase, phosphatidylinositol 3-kinase (PI3K), and cyclin-dependent kinases (CDKs) . These compounds can interfere with signaling pathways crucial for cancer cell proliferation and survival, making them valuable for developing new cancer therapies.
Antibacterial Activity
The pyrido[2,3-d]pyrimidine scaffold has demonstrated a broad spectrum of biological activities, including antibacterial properties . Research into derivatives like “2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine” could lead to the development of new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.
Anti-inflammatory and Analgesic Applications
Compounds within the pyrido[2,3-d]pyrimidine class have been associated with anti-inflammatory and analgesic activities . This suggests that derivatives such as “2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine” could be synthesized and tested for their efficacy in treating inflammatory conditions and pain management.
Hypotensive Effects
Some pyrido[2,3-d]pyrimidine derivatives exhibit hypotensive activities, which could be beneficial in the treatment of high blood pressure . Investigating the specific effects of “2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine” on cardiovascular function could open up new avenues for antihypertensive drug development.
CNS Depressive and Anticonvulsant Effects
The central nervous system (CNS) depressive and anticonvulsant effects of pyrido[2,3-d]pyrimidine derivatives make them candidates for research into neurological disorders . “2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine” could potentially contribute to the creation of new treatments for epilepsy and other seizure-related conditions.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The specific interactions and resulting changes would depend on the particular target involved .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and other cellular processes .
Result of Action
Given the range of targets associated with pyrido[2,3-d]pyrimidines, it is likely that the compound could have a variety of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-16-11-12-8-2-7-17-9(8)10(13-11)14-3-5-15-6-4-14/h2,7H,3-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBCQBSOBYLQKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)N3CCOCC3)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326513 | |
Record name | 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819507 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine | |
CAS RN |
33548-43-5 | |
Record name | 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.